Darexaban maleate is a novel, orally available, small molecule belonging to the class of direct Factor Xa inhibitors. [, , , ] While under development for the prevention of venous thromboembolism, it holds significant research value in coagulation and thrombosis studies. [] Darexaban glucuronide, its pharmacologically active metabolite, exhibits equipotent activity to the parent compound in vitro. []
Darexaban maleate is classified as a direct oral anticoagulant (DOAC). Its mechanism involves the selective inhibition of factor Xa, a crucial enzyme in the coagulation cascade that facilitates the conversion of prothrombin into thrombin, ultimately leading to clot formation. The compound is administered in the form of its maleate salt to enhance solubility and bioavailability .
The synthesis of darexaban maleate involves multiple steps typically employing techniques such as solid-phase synthesis and liquid-phase synthesis. The specific synthetic pathway has not been extensively detailed in public literature, but it generally involves the formation of key intermediates that are subsequently modified to yield the final product. The compound's synthesis must ensure high purity and yield to meet pharmaceutical standards.
One notable approach includes the use of tetrahydrofuran as a solvent during the synthesis process, which aids in the recovery of reactants and minimizes impurities .
Darexaban maleate has a complex molecular structure characterized by a specific arrangement of atoms that allows for its function as a factor Xa inhibitor. The molecular formula is CHNOS, with a molecular weight of approximately 372.44 g/mol.
The structural representation can be summarized as follows:
Darexaban maleate undergoes several chemical transformations during its metabolism. Upon administration, it is rapidly absorbed and converted into its active metabolite, darexaban glucuronide, through glucuronidation primarily in the liver. This metabolic pathway is crucial for its anticoagulant effects as the glucuronide form exhibits a longer half-life compared to the parent compound .
The reactions involved include:
Darexaban exerts its anticoagulant effect by selectively inhibiting factor Xa. This inhibition prevents the conversion of prothrombin into thrombin, thereby disrupting the coagulation cascade essential for blood clot formation.
Relevant data indicate that darexaban shows minimal interaction with food, which simplifies dosing regimens for patients .
Darexaban maleate was primarily investigated for its potential applications in:
Despite its discontinuation in development, darexaban's profile contributes valuable insights into the design of future anticoagulants aimed at enhancing patient safety while effectively managing thrombotic risks.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4